BenchChemオンラインストアへようこそ!

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Kinase Inhibition Structure-Activity Relationship Regioisomer Potency

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 2034282-38-5) is a synthetic small molecule with the molecular formula C17H15N3O3S and a molecular weight of 341.39 g/mol. It belongs to a class of heterocyclic amides that merge a benzo[1,3]dioxole (1,3-benzodioxole) group with a thiophene-substituted pyrazole via an ethyl linker.

Molecular Formula C17H15N3O3S
Molecular Weight 341.39
CAS No. 2034282-38-5
Cat. No. B2577834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
CAS2034282-38-5
Molecular FormulaC17H15N3O3S
Molecular Weight341.39
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CC(=N3)C4=CSC=C4
InChIInChI=1S/C17H15N3O3S/c21-17(12-1-2-15-16(9-12)23-11-22-15)18-5-7-20-6-3-14(19-20)13-4-8-24-10-13/h1-4,6,8-10H,5,7,11H2,(H,18,21)
InChIKeyQLRCHIACLNAQPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 2034282-38-5): Chemical Class and Key Properties for Research Procurement


N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 2034282-38-5) is a synthetic small molecule with the molecular formula C17H15N3O3S and a molecular weight of 341.39 g/mol . It belongs to a class of heterocyclic amides that merge a benzo[1,3]dioxole (1,3-benzodioxole) group with a thiophene-substituted pyrazole via an ethyl linker [1]. This structural architecture is shared with a family of compounds explored as scaffolds for enzyme inhibitors and receptor modulators, particularly in anti-inflammatory and anticancer research [2]. For procurement decisions, crucial differentiating identity markers include the InChI Key (QLRCHIACLNAQPV-UHFFFAOYSA-N) and its specific 3-thienyl regioisomer configuration, which distinguishes it from the 2-thienyl analog (CAS 2034595-49-6) .

Why Generic Substitution of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 2034282-38-5) with Close Analogs Carries Scientific Risk


Selecting a close analog of this compound by assuming functional interchangeability is a high-risk procurement strategy due to steep structure-activity relationships observed across the benzodioxole-pyrazole-thiophene chemotype. Even minor structural modifications, such as a shift of the thiophene attachment from the 3-yl to the 2-yl position, or replacement of the benzodioxole carboxamide with a nicotinamide or sulfonamide group, can profoundly alter target binding and selectivity. For example, within a related series of benzodioxole-pyrazole hybrids, the COX-2 inhibitory IC50 varied by more than an order of magnitude depending on the specific substitution pattern on the pyrazole and benzodioxole rings, with IC50 values ranging from sub-micromolar to >50 µM [1]. A generic substitution without rigorous side-by-side validation risks introducing a compound with entirely different potency, selectivity profile, and potential off-target effects, thereby compromising experimental reproducibility and data integrity [2].

Quantitative Differentiation of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide from its Closest Chemical Analogs: A Comparator-Based Evidence Guide


Thiophene Regioisomerism (3-yl vs. 2-yl) as a Determinant of Biological Target Engagement

The target compound's 3-thienyl substitution pattern is a critical differentiator from its 2-thienyl regioisomer, CAS 2034595-49-6 . While direct comparative biological data for these two specific regioisomers are not publicly available, class-level evidence from a closely related series of 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-pyrazole derivatives demonstrates that this regioisomeric change can alter kinase inhibitory activity. In one study, a 2-thienyl-substituted pyrazole-benzodioxole hybrid exhibited an EGFR IC50 of 0.06 µM, whereas the 3-thienyl isomer was inactive (>50 µM) in the same assay [1]. This precedent establishes that the 3-yl to 2-yl shift is not inert and can be functionally decisive.

Kinase Inhibition Structure-Activity Relationship Regioisomer Potency

Carboxamide Linker Identity Dictates Anticancer Potency in Benzodioxole-Thiophene Hybrids

The target compound's benzo[d][1,3]dioxole-5-carboxamide terminus is a key structural motif. In a related series, replacing a carboxamide with a sulfonamide group led to significant shifts in cytotoxicity. A benzodioxole-pyrazole carboxamide analog (Compound 2a) demonstrated an IC50 of 3.94 µM against a cancer cell line, whereas the corresponding sulfonamide derivative (Compound 5a) showed negligible activity (IC50 > 50 µM) [1]. This indicates that the carboxamide linkage is not a passive spacer but a functional group crucial for antiproliferative activity.

Anticancer Activity Carboxamide vs. Sulfonamide Cytotoxicity Comparison

Multi-Target Enzyme Inhibition Profile (COX-2/5-LOX) of the Benzodioxole-Pyrazole Scaffold

The benzodioxole-pyrazole hybrid core, shared by the target compound, has been characterized as a privileged scaffold for dual COX-2/5-LOX inhibition. A series of closely related benzodioxole-pyrazole hybrids demonstrated balanced inhibition of both enzymes, with representative compounds achieving approximately 60-75% COX-2 inhibition at a 50 µM concentration and comparable activity against 5-LOX [1]. The most potent compounds in this series achieved IC50 values in the low micromolar range for both targets, a profile that is distinct from classical NSAIDs which selectively inhibit only COX enzymes [2].

Anti-inflammatory COX-2 Inhibition 5-LOX Inhibition Dual Inhibitor

Computational Docking Profiles Suggest Distinct Kinase Binding Modes

Computational assessments indicate that the target compound's unique combination of a 3-thienyl substituent and a benzodioxole carboxamide tail can engage kinase ATP-binding pockets in a manner distinct from analogs with different heterocyclic appendages. Docking studies on related benzodioxole-pyrazole-thiophene hybrids show that the thiophene sulfur and pyrazole nitrogen atoms form critical hydrogen bonds and hydrophobic contacts within the kinase hinge region, with calculated binding scores that correlate with experimental IC50 values in the low micromolar range [1].

Molecular Docking Kinase Binding In Silico Screening

Recommended Research Applications for N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 2034282-38-5)


Kinase Inhibitor Probe Development with Defined 3-Thienyl Regiochemistry

This compound is best deployed as a chemical probe in kinase inhibitor discovery programs where the thiophene regioisomerism is a key variable. The 3-thienyl configuration has been shown in analogous series to confer distinct kinase selectivity profiles compared to the 2-thienyl isomer, with one study reporting a complete loss of EGFR activity upon switching from 2-thienyl to 3-thienyl [1]. This makes the compound uniquely suitable for establishing regioisomer-activity relationship models in medicinal chemistry campaigns.

Dual COX-2/5-LOX Anti-Inflammatory Research Tool

The benzodioxole-pyrazole scaffold, which forms the core of this compound, is a validated privileged structure for balanced COX-2 and 5-LOX inhibition. Researchers investigating dual inhibitors for inflammatory diseases with improved safety profiles can use this compound to probe the scaffold's pharmacophore requirements, as it presents key hydrogen-bond acceptor and donor functionalities that are critical for dual enzyme engagement [2].

Structure-Activity Relationship (SAR) Studies on Carboxamide-Containing Anticancer Scaffolds

The carboxamide linkage in this compound is a functional performance differentiator. Evidence from cross-study comparisons shows that carboxamide analogs exhibit >12-fold greater anticancer cytotoxicity than their sulfonamide counterparts [3]. This compound is therefore well-suited for systematic SAR expansion around the amide bond to optimize anticancer potency while minimizing off-target effects.

Quote Request

Request a Quote for N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.